

An In-Depth Technical Guide to the Chemical Structure and Properties of Tobramycin

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Compound of Interest

Compound Name: Tobramycin

Cat. No.: B1172076

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of **Tobramycin**, an aminoglycoside antibiotic. The information is curated for researchers, scientists, and professionals involved in drug development and discovery.

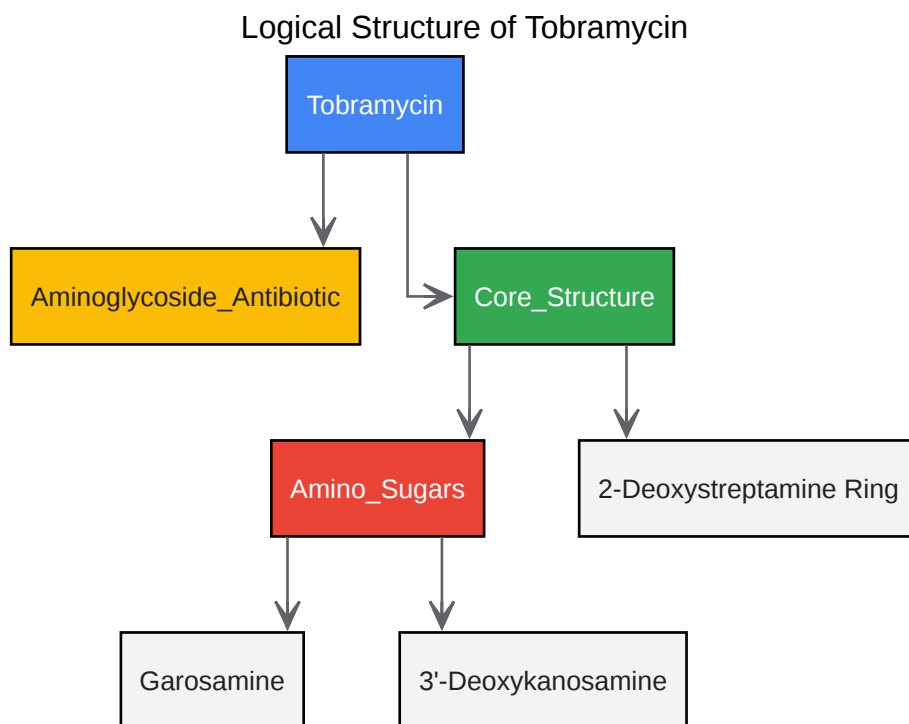
Chemical Structure

Tobramycin is an aminoglycoside antibiotic derived from the bacterium *Streptomyces tenebrarius*. Its structure consists of a central 2-deoxystreptamine ring linked to two amino sugars, garosamine and 3'-deoxykanosamine.

IUPAC Name: (2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol.[1]

Stereochemistry: The molecule possesses a complex stereochemistry with multiple chiral centers, which is crucial for its biological activity. The specific spatial arrangement of its amino and hydroxyl groups dictates its binding affinity to the bacterial ribosome.

Below is a logical diagram illustrating the core structural components of **Tobramycin**.



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Caption: Logical breakdown of **Tobramycin**'s core structure.

Physicochemical Properties

The physicochemical properties of **Tobramycin** are critical to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and delivery.

Property	Value	Experimental Protocol
Molecular Formula	C ₁₈ H ₃₇ N ₅ O ₉	Mass Spectrometry
Molecular Weight	467.52 g/mol	Mass Spectrometry
Melting Point	178 °C	Differential Scanning Calorimetry (DSC) is a common method. The sample is heated at a constant rate, and the temperature at which the solid-to-liquid phase transition occurs is recorded as the melting point.
pKa Values	N-1: 7.55, N-3: 6.70, N-2': 7.75, N-6': 9.10, N-3'': 7.68	The pKa values of the individual amino groups are determined using multinuclear NMR spectroscopy, such as ¹ H, ¹³ C, and ¹⁵ N HMBC NMR. This involves titrating a solution of tobramycin and monitoring the chemical shifts of the respective nuclei as a function of pH.
Aqueous Solubility	94 mg/mL at 25°C	A synthetic method can be employed where a known mass of tobramycin is added to a specific volume of water at a constant temperature. The mixture is stirred until equilibrium is reached, and the concentration of the dissolved tobramycin is then determined, often by spectrophotometry or chromatography.
Octanol-Water Partition Coefficient (Log P)	-6.2	The Log P value is determined by measuring the equilibrium

distribution of tobramycin between n-octanol and water. The concentrations in both phases are quantified, and the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase is calculated.

Mechanism of Action

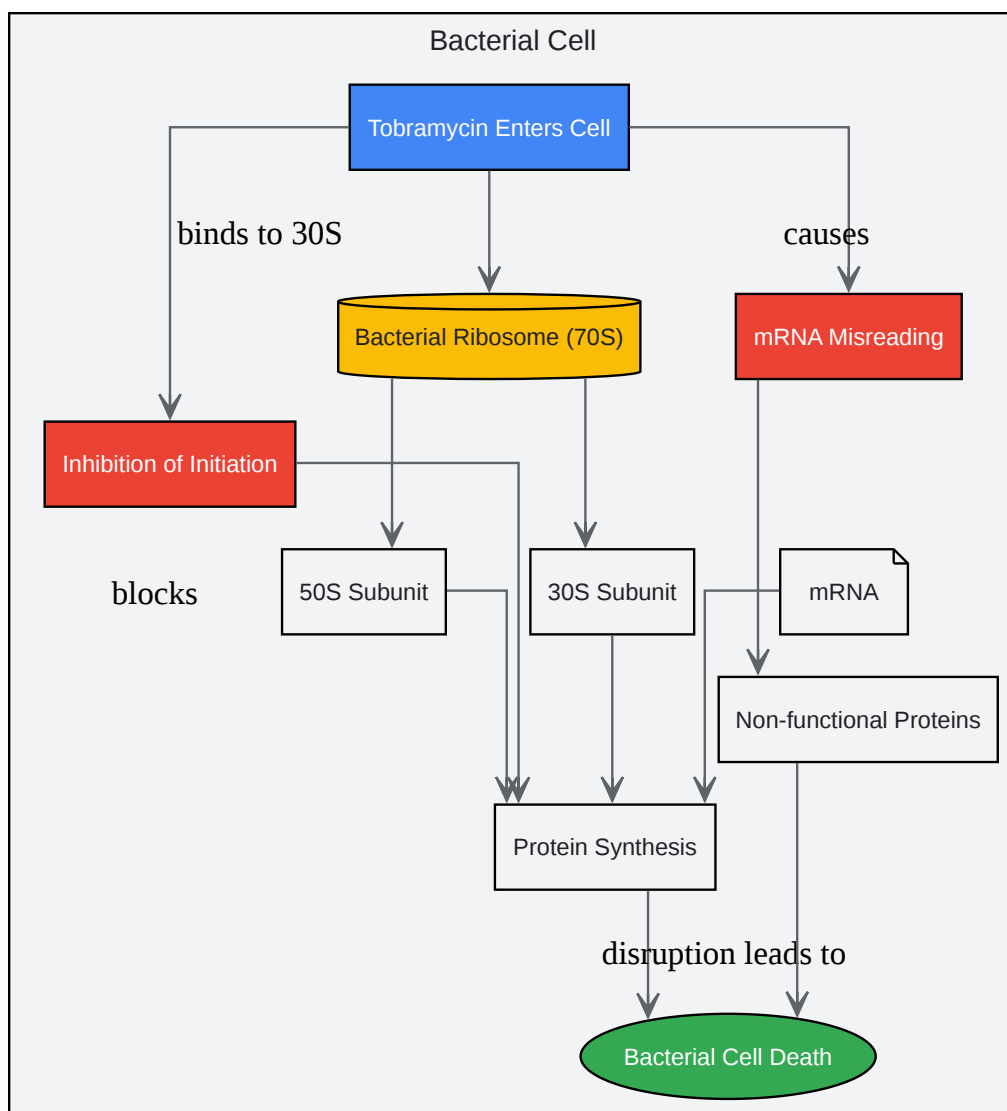
Tobramycin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This process involves a series of steps that ultimately disrupt essential cellular functions, leading to cell death.

The primary target of **tobramycin** is the bacterial ribosome. It binds to the 30S ribosomal subunit and can also affect the 50S subunit, which interferes with the formation of the 70S initiation complex.[2] This binding has several downstream consequences:

- **Inhibition of Initiation:** **Tobramycin** blocks the formation of the initiation complex, preventing the start of protein synthesis.
- **mRNA Misreading:** The binding of **tobramycin** to the ribosome causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.
- **Disruption of Polysomes:** **Tobramycin** can cause the breakdown of polysomes (complexes of a single mRNA with multiple ribosomes) into non-functional monosomes.

The following diagram illustrates the signaling pathway of **Tobramycin**'s mechanism of action.

Tobramycin's Mechanism of Action

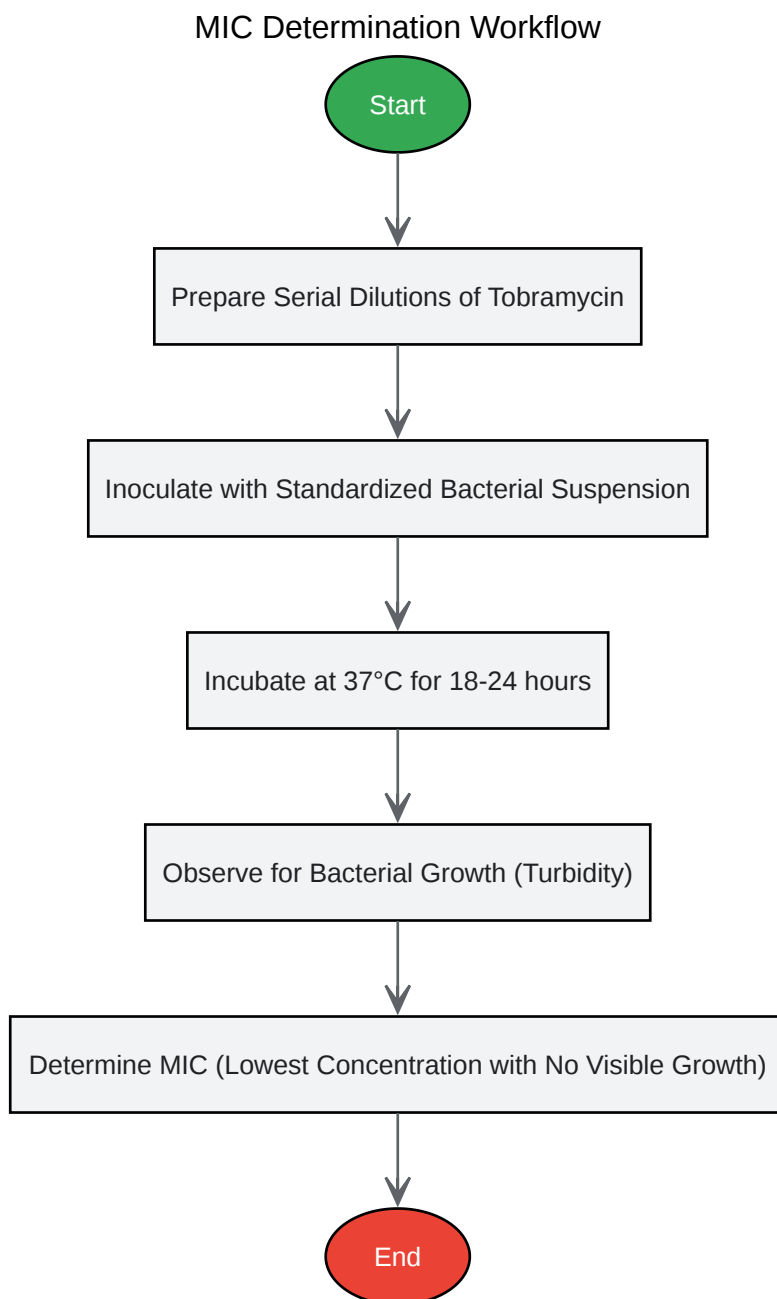
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Caption: Signaling pathway of **Tobramycin's** antibacterial action.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard experimental workflow to determine the minimum inhibitory concentration (MIC) of **Tobramycin** against a bacterial strain is the broth microdilution method.



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Caption: Workflow for MIC determination of **Tobramycin**.

Protocol:

- Prepare **Tobramycin** Stock Solution: A stock solution of **Tobramycin** is prepared in a suitable solvent, typically sterile water or broth.
- Serial Dilutions: Serial twofold dilutions of the **Tobramycin** stock solution are made in a 96-well microtiter plate containing a nutrient broth (e.g., Mueller-Hinton broth).
- Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., 5×10^5 CFU/mL).
- Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- Observation: After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth.
- MIC Determination: The MIC is recorded as the lowest concentration of **Tobramycin** that completely inhibits visible bacterial growth.

This guide provides foundational technical information on **Tobramycin** for scientific and developmental applications. Further in-depth studies are recommended for specific research and clinical contexts.

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References

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